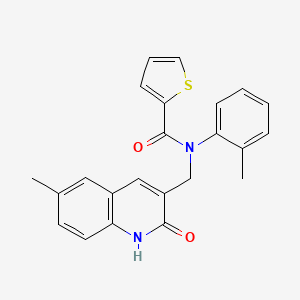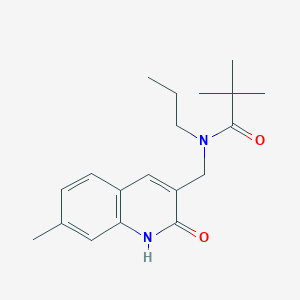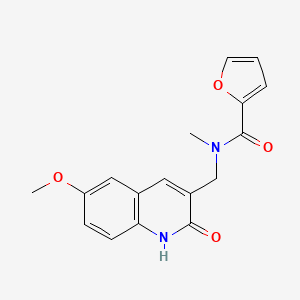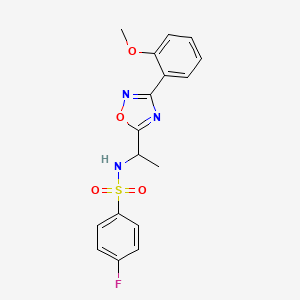
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline, also known as EONP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EONP belongs to the class of nitroaromatic compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting anti-inflammatory and antioxidant activities. The neuroprotective effects of this compound may be attributed to its ability to modulate oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes. It can inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound can also increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. In addition, this compound can modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. This compound exhibits potent biological activities at low concentrations, making it an ideal candidate for further studies. However, this compound has some limitations. It has poor solubility in water, which may limit its use in in vivo experiments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline. Further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. The development of this compound analogs with improved solubility and potency may also be explored. In addition, the use of this compound as a photosensitizer in photodynamic therapy warrants further investigation. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline can be synthesized using several methods, including the reaction of 3-ethyl-5-nitro-1,2,4-oxadiazole with 4-bromo-N-propylaniline in the presence of a palladium catalyst. Another method involves the reaction of 3-ethyl-5-nitro-1,2,4-oxadiazole with 4-chloro-N-propylaniline in the presence of a base. These methods have been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been reported to have neuroprotective effects and can improve cognitive function. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-7-14-10-6-5-9(8-11(10)17(18)19)13-15-12(4-2)16-20-13/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUPQYDMFJNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

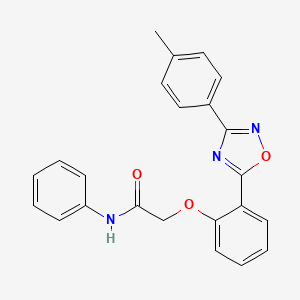
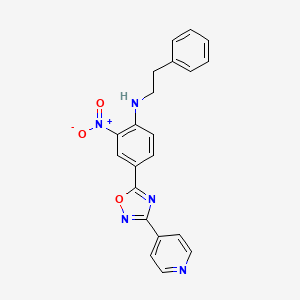
![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
